

Technical Deep Dive: Iron(III) Choline Citrate (Ferrocholate)

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Compound of Interest

Compound Name: *Iron(iii)choline citrate*

Cat. No.: *B13816953*

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Mechanism of Action, Pharmacokinetics, and Experimental Validation

Executive Summary

Iron(III) choline citrate (Ferrocholate) represents a distinct class of iron therapeutics known as ferric chelates. Unlike simple ferrous salts (e.g., ferrous sulfate) that rely on high ionization for absorption—often causing oxidative mucosal damage—Ferrocholate utilizes a coordination complex to maintain iron solubility across a broad pH gradient.

This guide analyzes the molecular mechanism of Ferrocholate, demonstrating how the choline-citrate ligand system prevents ferric precipitation, facilitates reduction at the brush border, and enhances bioavailability (Relative Biological Value ~140 vs. Ferrous Sulfate). We provide actionable protocols for validating these mechanisms in in vitro and in vivo models.

Chemical Identity & Physicochemical Properties

Nomenclature: Iron(III) choline citrate; Ferrocholate; Ferric choline citrate.[1][2][3] Molecular Structure: A coordination complex formed by reacting ferric hydroxide with choline dihydrogen citrate.[3] Key Property:pH-Independent Solubility. Inorganic ferric iron (Fe^{3+}) precipitates as insoluble ferric hydroxide at $\text{pH} > 3.0$ (duodenal environment).[3] Ferrocholate maintains Fe^{3+} in a soluble, chelated form even at neutral pH, preventing the formation of non-absorbable aggregates.

Property	Ferrocholate	Ferrous Sulfate	Ferric Citrate
Oxidation State	Fe ³⁺ (Ferric)	Fe ²⁺ (Ferrous)	Fe ³⁺ (Ferric)
Solubility (pH 7)	High (Chelated)	Low (Precipitates)	Variable (Polymerizes)
Ligand Role	Choline/Citrate (Solubilizer & Chaperone)	Sulfate (Counter-ion)	Citrate (Binder)
GI Irritation	Low (No free ions)	High (Fenton Reaction)	Low/Moderate

Mechanism of Action (MOA)

The superior bioavailability of Ferrocholate is driven by a "Protect-and-Deliver" mechanism that bypasses the limitations of standard inorganic iron.[3]

Phase 1: Gastric Transit & Chelate Stability

Upon ingestion, the acidic gastric environment (pH 1.5–2.0) favors the dissociation of simple salts. However, Ferrocholate partially retains its coordination structure. Crucially, as the chyme enters the duodenum (pH rising to 6.0–7.0), the citrate-choline ligands prevent the hydrolysis and polymerization of Fe³⁺. This ensures that the iron remains in a monomeric, soluble state available for interaction with the enterocyte surface.

Phase 2: Surface Reduction (The Dcytb Interface)

Ferrocholate does not cross the membrane as an intact complex. It functions as a donor:

- **Ligand Exchange/Dissociation:** At the apical membrane of the enterocyte, the complex yields Fe³⁺ to the microenvironment.
- **Reduction:** The membrane-bound enzyme Duodenal Cytochrome B (Dcytb) reduces Fe³⁺ to Fe²⁺. [3][4][5] This step is rate-limiting for ferric sources.[3] Ferrocholate accelerates this by presenting "free" yet soluble Fe³⁺, unlike insoluble ferric oxides which are inaccessible to Dcytb.

Phase 3: Transporter Uptake

The reduced Fe^{2+} is transported into the cytosol via Divalent Metal Transporter 1 (DMT1).[4][5][6]

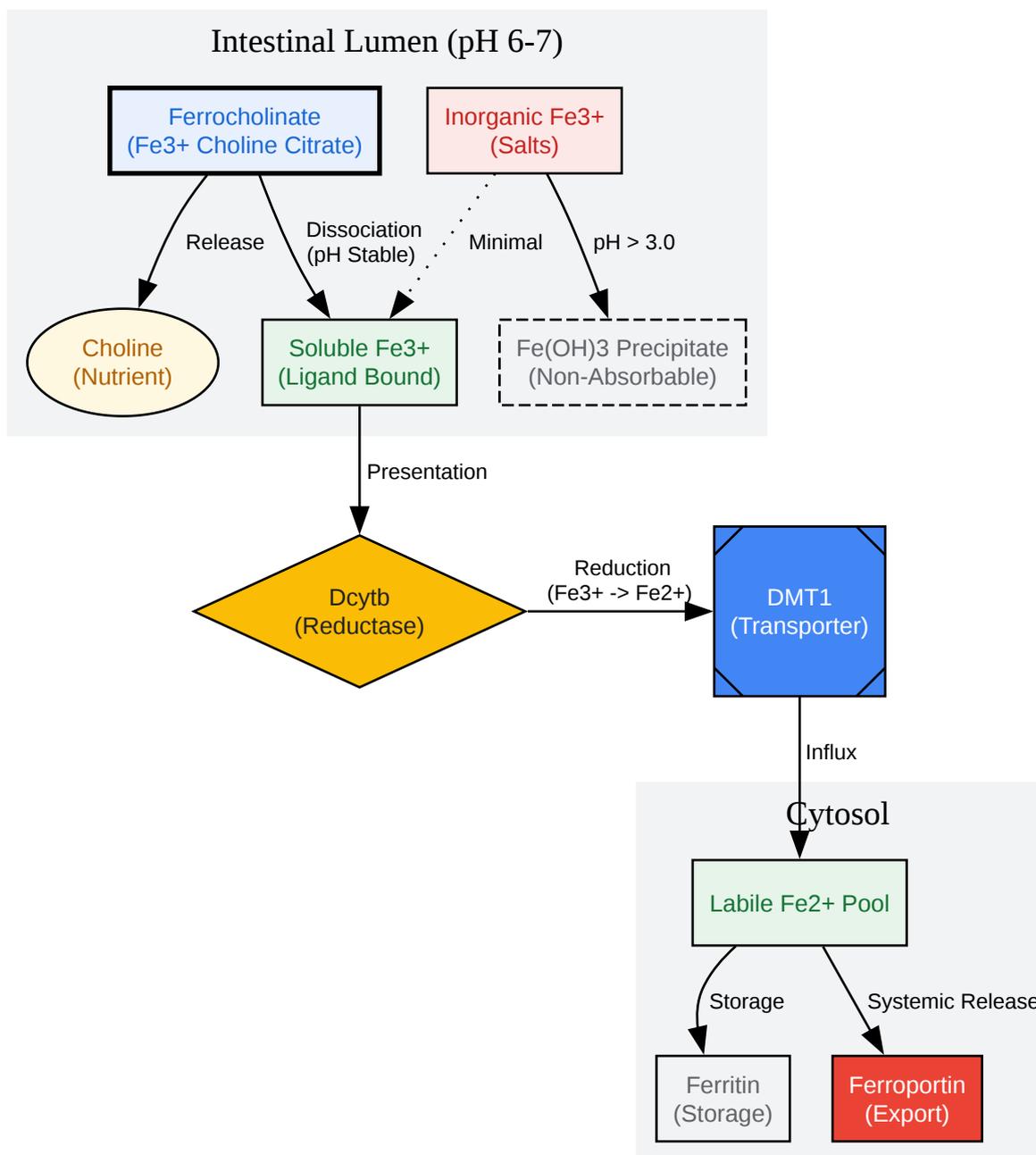
- Role of Choline:[7][8] Choline is released during dissociation.[3] While not a direct iron transporter, choline acts as a membrane phospholipid precursor (phosphatidylcholine), potentially maintaining apical membrane integrity against oxidative stress often induced by iron supplementation.

Phase 4: Basolateral Transfer

Intracellular iron enters the Labile Iron Pool (LIP), is stored in Ferritin, or exported via Ferroportin (FPN1) to plasma transferrin.[6]

Visualization: Molecular Pathway

The following diagram details the specific uptake pathway of Ferrocholate compared to inorganic iron.



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Caption: Figure 1. Mechanism of Ferrocholate uptake. The chelate prevents precipitation in the lumen, delivering soluble Fe³⁺ to Dcytb for reduction and subsequent DMT1 transport.

Pharmacokinetics & Bioavailability[9]

Clinical and preclinical data indicate that Ferrocholate offers distinct pharmacokinetic advantages:

- **Relative Biological Value (RBV):** In comparative studies (swine models), Ferrocholate demonstrated an RBV of ~140 compared to Ferrous Sulfate (RBV 100).^{[7][9][10]} This indicates a 40% higher efficiency in hemoglobin regeneration.^[3]
- **Absorption Kinetics:** The T_{max} (time to peak plasma iron) is typically delayed compared to ferrous salts, reflecting the requisite dissociation and reduction steps. This "controlled release" profile reduces the spike in non-transferrin-bound iron (NTBI), lowering oxidative stress.
- **Toxicity Profile:** The LD₅₀ of Ferrocholate is significantly higher than ferrous sulfate. The chelation minimizes direct contact between free iron ions and the gastric mucosa, reducing incidence of nausea and epigastric pain.

Experimental Protocols

For researchers aiming to validate Ferrocholate efficacy, the following protocols provide robust, reproducible data.

Protocol A: In Vitro Caco-2 Iron Uptake Assay

Objective: To quantify iron bioavailability and ferritin formation in a human intestinal model.

- **Cell Culture:**
 - Seed Caco-2 cells (HTB-37) in 6-well plates.
 - Culture for 14–21 days post-confluence to ensure differentiation into an enterocyte-like phenotype (expression of DMT1/Dcytb).^[3]
- **Treatment Preparation:**
 - **Test Group:** Ferrocholate (10–50 μM elemental Fe) in MEM (pH 6.0).
 - **Control Group:** Ferrous Sulfate (10–50 μM) + Ascorbic Acid (1:20 molar ratio).^[3]

- Blank: Vehicle only.
- Digestion Simulation (Optional but Recommended):
 - Perform a pepsin/HCl digestion (pH 2, 1h) followed by pancreatin/bile neutralization (pH 7, 2h) to mimic GI transit before applying to cells.
- Incubation:
 - Incubate cells with treatments for 2 hours at 37°C.[3]
 - Wash cells with "Removal Buffer" (PBS + 1mM BPDS) to strip surface-bound (non-absorbed) iron.[3]
- Harvest & Analysis:
 - Lyse cells in RIPA buffer.[3]
 - Endpoint 1 (Uptake): Measure intracellular ferritin (ng/mg protein) via ELISA.[3] Ferritin synthesis is directly proportional to iron uptake.[3]
 - Endpoint 2 (Total Iron): Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) of lysate.

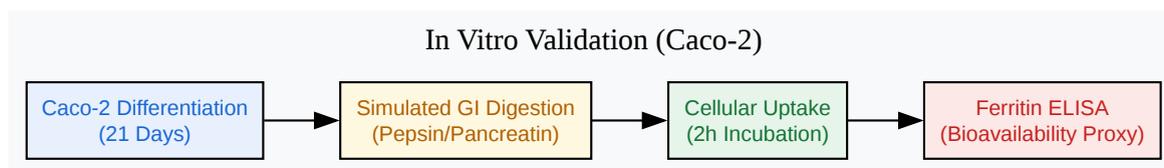
Protocol B: In Vivo Hemoglobin Regeneration Efficiency (HRE)

Objective: To determine the Relative Biological Value (RBV) in an anemic animal model.

- Depletion Phase:
 - Weanling rats or pigs are fed a low-iron diet (<10 ppm Fe) for 21 days until hemoglobin (Hb) drops below 6 g/dL.[3]
- Repletion Phase:
 - Divide animals into groups (n=10).
 - Group A: Low dose Ferrocholate (10 mg Fe/kg diet).[3]

- Group B: High dose Ferrocholate (20 mg Fe/kg diet).[3]
- Group C: Ferrous Sulfate (Reference Standard).[3][9]
- Measurement:
 - Measure Hb and Hematocrit on Day 0, 7, and 14 of repletion.
- Calculation:
 - Calculate HRE = (Final Total Hb Fe - Initial Total Hb Fe) / Total Fe Intake.[3]
 - Plot Slope-Ratio of Hb gain vs. Fe intake to determine RBV.[3]

Visualization: Experimental Workflow



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Caption: Figure 2. Workflow for in vitro assessment of Ferrocholate bioavailability using the Caco-2 cell model.

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